![molecular formula C27H22N4O B2747195 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1006260-36-1](/img/structure/B2747195.png)
2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide
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Description
2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide, also known as DPPY, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of pyrazole derivatives and has a unique chemical structure that makes it an attractive target for research.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Researchers have investigated the utility of related pyrazole derivatives as intermediates in the synthesis of complex heterocyclic compounds. For example, the synthesis of various pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines demonstrates the versatility of pyrazole derivatives in constructing biologically relevant heterocycles, which can be further functionalized for potential applications in medicinal chemistry and material science (Quiroga et al., 1999); (Abdel-Khalik et al., 2004).
Polymer Science
The introduction of pyrazole rings with amino and cyano groups into polyamides and polyimides has been studied, highlighting the impact of these functional groups on the solubility, thermal stability, and potentially electronic properties of the resulting polymers. This research underscores the role of such compounds in developing new materials with tailored properties for advanced applications, including electronics, coatings, and high-performance materials (Kim et al., 2016).
Antitumor Activity and Molecular Docking Studies
The compound and its derivatives have been explored for their antitumor activities, with some studies focusing on the synthesis of novel pyrazole derivatives and evaluating their efficacy against specific cancer cell lines. This research area is particularly promising as it opens new avenues for the development of anticancer agents based on the structural modification of the pyrazole core. Molecular docking studies complement these efforts by providing insights into the interaction mechanisms of these compounds with biological targets, guiding the design of more effective therapeutics (Fahim et al., 2019).
Antimicrobial Activity
The antimicrobial potential of pyrazole-based compounds, including derivatives of the mentioned compound, has been investigated, showing promising results against various bacterial strains. This research highlights the potential of pyrazole derivatives as templates for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Bondock et al., 2008).
properties
IUPAC Name |
2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O/c1-19-10-9-11-20(2)25(19)29-27(32)22(17-28)16-23-18-31(24-14-7-4-8-15-24)30-26(23)21-12-5-3-6-13-21/h3-16,18H,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJRARCEKGSRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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